[4-(3-Ethoxypropylamino)phenyl]boronic acid
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Overview
Description
[4-(3-Ethoxypropylamino)phenyl]boronic acid: is a boronic acid derivative that features a phenyl ring substituted with an ethoxypropylamino group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [4-(3-Ethoxypropylamino)phenyl]boronic acid typically involves the following steps:
Formation of the Ethoxypropylamino Group: This can be achieved by reacting 4-bromoaniline with 3-ethoxypropylamine under suitable conditions to form the desired ethoxypropylamino group on the phenyl ring.
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: [4-(3-Ethoxypropylamino)phenyl]boronic acid can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Enzyme Inhibitors: Boronic acids are known to inhibit serine proteases and kinases, making them useful in the development of pharmaceuticals.
Boron Neutron Capture Therapy: Boronic acids are used in this cancer treatment method due to their ability to accumulate in tumor cells.
Industry:
Materials Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(3-Ethoxypropylamino)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The boronic acid group can interact with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the ethoxypropylamino group.
4-Ethoxycarbonylphenylboronic Acid: Contains an ethoxycarbonyl group instead of an ethoxypropylamino group.
4-Aminophenylboronic Acid Pinacol Ester: Features an amino group and a pinacol ester instead of the ethoxypropylamino group.
Uniqueness:
Properties
Molecular Formula |
C11H18BNO3 |
---|---|
Molecular Weight |
223.08 g/mol |
IUPAC Name |
[4-(3-ethoxypropylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO3/c1-2-16-9-3-8-13-11-6-4-10(5-7-11)12(14)15/h4-7,13-15H,2-3,8-9H2,1H3 |
InChI Key |
FNDZNSIKZPLQFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)NCCCOCC)(O)O |
Origin of Product |
United States |
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